molecular formula C7H8FNO2S B1335979 2-Fluoro-5-methylbenzenesulfonamide CAS No. 438539-71-0

2-Fluoro-5-methylbenzenesulfonamide

Cat. No.: B1335979
CAS No.: 438539-71-0
M. Wt: 189.21 g/mol
InChI Key: VOJPGACLESFYOC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a fluorine substituent at the 2-position and a methyl group at the 5-position on the benzene ring. Fluorination at the 2-position enhances electronegativity and metabolic stability, while the methyl group introduces steric bulk, which may influence binding interactions in biological systems .

Properties

IUPAC Name

2-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJPGACLESFYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393519
Record name 2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438539-71-0
Record name 2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylbenzenesulfonamide typically involves the introduction of the fluorine and methyl groups onto the benzenesulfonamide framework. One common method is the direct fluorination of 5-methylbenzenesulfonamide using a fluorinating agent such as N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Fluoro-5-methylbenzenesulfonamide serves as a crucial building block in organic synthesis. Its sulfonamide group is particularly valuable in creating more complex molecules through various chemical reactions such as sulfonation, hydrogenation, and coupling reactions. For instance, it has been utilized in the synthesis of indole derivatives, which are known for their biological activity against cancer cells and other disorders .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts/Applications
SulfonationIntroduction of sulfonyl groupsUsed in drug synthesis
HydrogenationReduction of nitro groups to aminesFormation of amines for pharmaceuticals
Coupling ReactionsFormation of C-C bonds with other aryl groupsDevelopment of complex organic compounds

Biological Research

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this sulfonamide have shown effectiveness against colon, breast, and cervical cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .

Case Study: Cytotoxicity Against Cancer Cells
In a study focusing on the cytotoxic properties of sulfonamide derivatives, researchers found that certain modifications to the this compound structure enhanced its activity against human cancer cell lines. The study reported IC50 values indicating low concentrations required to inhibit cell growth significantly .

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its therapeutic effects in treating metabolic disorders and type 2 diabetes. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug design. Its interaction with biological macromolecules is an area of active research, particularly regarding its role as a potential inhibitor of specific enzymes involved in metabolic pathways .

Table 2: Therapeutic Applications and Mechanisms

ApplicationMechanism of ActionReference Studies
Metabolic DisordersInhibition of enzymes involved in glucose metabolism
Cancer TreatmentInduction of apoptosis in tumor cells

Industrial Applications

Material Development
In addition to its applications in pharmaceuticals, this compound is utilized in the development of new materials and chemical processes. Its properties allow it to be used as a solvent or heat transfer medium in various industrial applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Fluoro-5-methylbenzenesulfonamide 2-F, 5-CH₃, -SO₂NH₂ ~189.2 (calculated) Balanced lipophilicity; potential for enzyme inhibition via sulfonamide
5-Methoxynaphthalene-1-sulfonamide 5-OCH₃ (naphthalene ring) ~247.3 Extended aromatic system; methoxy group enhances solubility
2-(2-Methoxyethoxy)benzenesulfonamide 2-(OCH₂CH₂OCH₃), -SO₂NH₂ ~245.3 Ether side chain increases hydrophilicity; flexible linker for interactions
N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide HCl 2-F, 5-CH₃, -SO₂NH(CH₂CH₂NH₂)·HCl 268.74 Protonatable aminoethyl group; improved water solubility as hydrochloride

Key Observations :

  • Fluorine vs.
  • Methyl vs.
Metabolic Stability :
  • Fluorinated sulfonamides (e.g., this compound) resist oxidative degradation better than non-fluorinated analogues due to the C-F bond’s strength .
  • In contrast, methoxy-substituted sulfonamides (e.g., 5-Methoxynaphthalene-1-sulfonamide) may undergo O-demethylation, reducing their half-life .
Solubility and Bioavailability :
  • Hydrochloride derivatives (e.g., N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide HCl) exhibit enhanced aqueous solubility due to ionic character, whereas the parent compound’s solubility is moderate .
Target Interactions :
  • Sulfonamides are known carbonic anhydrase inhibitors. Fluorine’s electron-withdrawing effect may enhance binding affinity compared to electron-donating groups like methoxy .

Biological Activity

2-Fluoro-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO2SC_7H_8FNO_2S, with a molecular weight of approximately 195.21 g/mol. The presence of a fluorine atom and a methyl group on the benzene ring contributes to its chemical reactivity and biological properties.

This compound functions primarily as an enzyme inhibitor. Its sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, which is critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound can prevent folic acid synthesis, leading to bacterial cell death. Additionally, the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions with specific molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells by disrupting cellular signaling pathways associated with cell proliferation and survival . The mechanism involves cell cycle arrest at the G0/G1 and G2/M phases, independent of p53 status, indicating its potential as a broad-spectrum anticancer agent .

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains using broth microdilution assays. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 3.9 μg/mL for certain strains, showcasing its potential as an effective antibacterial agent .

Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study also highlighted that structural modifications could enhance its activity against specific cancer types, suggesting avenues for further optimization in drug design .

Data Tables

Biological Activity Target IC50/ MIC Value Notes
AntibacterialVarious bacterial strains3.9 μg/mLEffective against Gram-positive/negative bacteria
AnticancerHCT-116 (colon cancer)~10 μMInduces apoptosis; cell cycle arrest observed
AnticancerMCF-7 (breast cancer)~15 μMMechanism independent of p53

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